1,2-Ethanediol, dipropanoate

Description

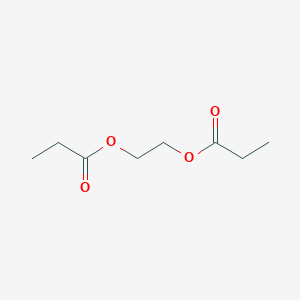

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propanoyloxyethyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-3-7(9)11-5-6-12-8(10)4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNVUZRZKPVECS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCCOC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Record name | ETHYLENE GLYCOL DIPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11340 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879239 | |

| Record name | 1,2-ETHANEDIOL, DIPROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene glycol dipropionate is a liquid. Slightly soluble in water. Used as a plasticizer. Direct contact should be avoided. | |

| Record name | ETHYLENE GLYCOL DIPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11340 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

123-80-8 | |

| Record name | ETHYLENE GLYCOL DIPROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11340 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Ethanediol, dipropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene propionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-ETHANEDIOL, DIPROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2-Ethanediol, dipropanoate chemical properties

An In-depth Technical Guide to the Chemical Properties of 1,2-Ethanediol, dipropanoate

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, catering to researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy access and comparison of data.

Chemical Identity

This compound, also known as ethylene glycol dipropionate, is a diester of ethylene glycol and propionic acid.

-

IUPAC Name: 2-propanoyloxyethyl propanoate[1]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: Physical Properties

| Property | Value | Source |

| Physical State | Liquid[1][2][4] | PubChem, Benchchem, chemicalbook.com |

| Appearance | Colorless liquid | Inferred from general properties |

| Boiling Point | 216.4 °C at 760 mmHg[5] | Alfa Chemistry |

| Flash Point | 98.3 °C[5] | Alfa Chemistry |

| Density | 1.039 g/cm³[5] | Alfa Chemistry |

| Solubility | Slightly soluble in water.[1][2][6] Soluble in water 0.16% by weight.[4] | PubChem, Benchchem, NOAA, chemicalbook.com |

Table 2: Chemical and Safety Properties

| Property | Value | Source |

| Reactivity | Reacts with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction. Heat is also generated by the interaction with caustic solutions. Flammable hydrogen is generated by mixing with alkali metals and hydrides.[2][6] | PubChem, NOAA |

| Stability | Stable under normal conditions.[7] | Fisher Scientific |

| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases, Strong reducing agents.[7] | Fisher Scientific |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂).[7] | Fisher Scientific |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of ethylene glycol with propionic acid. This reaction can be catalyzed by an acid.[1] Another route is via transesterification.[1]

Esterification Pathway

The following diagram illustrates the general acid-catalyzed esterification reaction for the synthesis of this compound.

Caption: Acid-catalyzed esterification of ethylene glycol and propionic acid.

Experimental Protocols

Gas Chromatography/Mass Spectrometry (GC/MS)

GC/MS is a common technique for the identification and quantification of this compound. The NIST Chemistry WebBook provides mass spectrum data for this compound, which is essential for its identification.[3][8] The general workflow for such an analysis is depicted below.

Caption: General workflow for GC/MS analysis.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound would show characteristic ester carbonyl (C=O) stretching bands. PubChem provides information that an FTIR spectrum obtained via the capillary film technique is available.[2]

Safety and Handling

This compound is a combustible liquid.[4][7] Direct contact should be avoided.[1][2][5] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety goggles and gloves.[7] Ensure adequate ventilation when handling this chemical.[7]

In case of a spill: Eliminate all ignition sources.[2] Absorb the spill with a non-combustible material like dry earth or sand and transfer it to a suitable container for disposal.[2][6]

Firefighting: Use dry chemical, CO₂, water spray, or alcohol-resistant foam.[2][6] Water spray may be inefficient.[2]

This guide provides a foundational understanding of the chemical properties of this compound. For further in-depth research, consulting specialized chemical databases and peer-reviewed literature is recommended.

References

- 1. This compound | 123-80-8 | Benchchem [benchchem.com]

- 2. Ethylene glycol dipropionate | C8H14O4 | CID 135968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. guidechem.com [guidechem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. ETHYLENE GLYCOL DIPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. fishersci.com [fishersci.com]

- 8. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of Ethylene Glycol Dipropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for ethylene glycol dipropionate, a diester with applications in various chemical and pharmaceutical fields. The document details the core methodologies of direct esterification and transesterification, presenting quantitative data, experimental protocols, and process visualizations to facilitate understanding and replication.

Direct Esterification of Ethylene Glycol with Propionic Acid

Direct esterification, specifically the Fischer-Speier esterification, is a common and well-established method for synthesizing ethylene glycol dipropionate. This acid-catalyzed reaction involves the direct condensation of ethylene glycol with two equivalents of propionic acid.

Reaction Principle

The reaction proceeds in two consecutive steps, with the initial formation of the monoester, ethylene glycol monopropionate, followed by the esterification of the remaining hydroxyl group to yield the desired diester, ethylene glycol dipropionate. The overall reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product side.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is a generalized procedure based on established Fischer esterification principles.

Materials:

-

Ethylene glycol

-

Propionic acid

-

Sulfuric acid (concentrated) or p-toluenesulfonic acid

-

Toluene or other suitable azeotropic solvent

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine ethylene glycol, a molar excess of propionic acid (e.g., 1:2.2 molar ratio of glycol to acid), and a catalytic amount of a strong acid catalyst (e.g., 0.5-1 mol% sulfuric acid). Add a suitable solvent like toluene to facilitate the azeotropic removal of water.

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water is collected, indicating the completion of the reaction.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash it sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and again with water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the toluene using a rotary evaporator.

-

Purification: The crude ethylene glycol dipropionate can be further purified by vacuum distillation to obtain a high-purity product.

Quantitative Data

The yield and selectivity of ethylene glycol dipropionate are highly dependent on the reaction conditions.

| Parameter | Condition | Yield of Diester | Purity | Reference |

| Pressure (in supercritical CO2) | > 9 MPa | Increased considerably | - | [1] |

| Molar Ratio (Glycol:Acid) | 1:5 (Stearic Acid) | ~61% (Monoester) | - | [2] |

| Molar Ratio (Glycol:Acid) | 1:9 (Stearic Acid) | 77.8% (Monoester) | - | [2] |

| Temperature | 140°C (Stearic Acid) | 77.8% (Monoester) | - | [2] |

| Temperature | 180°C (Stearic Acid) | 43.5% (Monoester) | - | [2] |

Note: Data for stearic acid is provided as a proxy due to the limited availability of specific data for propionic acid. The trend of increasing monoester yield with a higher excess of glycol is expected to be similar. The study in supercritical CO2 demonstrates that higher pressure favors the formation of the diester[1].

Transesterification for Ethylene Glycol Dipropionate Synthesis

Transesterification is an alternative route for the synthesis of ethylene glycol dipropionate. This method involves the reaction of ethylene glycol with a propionate ester, such as ethyl propionate or methyl propionate, in the presence of a catalyst.

Reaction Principle

The reaction involves the exchange of the alcohol moiety of the ester with ethylene glycol. This is an equilibrium-driven process, and the reaction is typically pushed towards the product side by removing the lower-boiling alcohol byproduct (e.g., ethanol or methanol) through distillation. Both acid and base catalysts can be employed for this reaction.

Experimental Protocol: Base-Catalyzed Transesterification

This protocol is a generalized procedure based on the transesterification of oils and can be adapted for the synthesis of ethylene glycol dipropionate.

Materials:

-

Ethylene glycol

-

Ethyl propionate (or methyl propionate)

-

Sodium methoxide or potassium hydroxide (catalyst)

-

Anhydrous solvent (e.g., tetrahydrofuran)

-

Distillation apparatus

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Apparatus for vacuum distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a distillation head and a magnetic stirrer, dissolve the catalyst (e.g., 1 wt% sodium methoxide) in anhydrous ethylene glycol.

-

Reaction: Add ethyl propionate to the mixture (a molar ratio of ethylene glycol to ethyl propionate of 1:2 or slightly higher is recommended). Heat the reaction mixture to a temperature that allows for the distillation of the ethanol byproduct, thus driving the reaction forward.

-

Catalyst Neutralization and Product Isolation: After the reaction is complete (as monitored by techniques like GC-MS), cool the mixture and neutralize the catalyst with a weak acid. The product can then be isolated by fractional distillation under reduced pressure to separate it from unreacted starting materials and any high-boiling byproducts.

Quantitative Data

Quantitative data for the direct transesterification synthesis of ethylene glycol dipropionate is limited in the readily available literature. However, a study on the synthesis of an ethylene glycol-based biolubricant from castor oil via a two-step transesterification provides valuable insight into achievable yields.

| Parameter | Condition | Yield of Biolubricant | Purity | Reference |

| Temperature | 80°C | 86.23% | - | [3] |

| Reaction Time | 90 minutes | 86.23% | - | [3] |

| Molar Ratio (Methyl Ester:Glycol) | 3:1 | 86.23% | - | [3] |

| Catalyst Dosage | 1.0% | 86.23% | - | [3] |

Process Visualizations

Direct Esterification Workflow

Caption: Workflow for the synthesis of ethylene glycol dipropionate via direct esterification.

Transesterification Workflow

Caption: Workflow for the synthesis of ethylene glycol dipropionate via transesterification.

Fischer Esterification Mechanism

Caption: Simplified mechanism of Fischer esterification for ethylene glycol dipropionate synthesis.

References

Physical properties of 1,2-Ethanediol, dipropanoate

An In-depth Technical Guide to the Physical Properties of 1,2-Ethanediol, dipropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 123-80-8), also known as ethylene glycol dipropionate, is an ester with applications as a plasticizer.[1][2][3] A thorough understanding of its physical properties is essential for its application in research, development, and manufacturing. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and a visualization of its synthesis pathway.

Core Physical and Chemical Properties

This compound is a combustible liquid that is slightly soluble in water.[1][2][3] It is classified as a flammable liquid and should be handled with appropriate safety precautions.[4]

Data Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Unit | Source(s) |

| Identifiers | |||

| IUPAC Name | 2-propanoyloxyethyl propanoate | - | [4] |

| CAS Number | 123-80-8 | - | [3][5][6] |

| Molecular Formula | C₈H₁₄O₄ | - | [3][5][6] |

| InChIKey | UMNVUZRZKPVECS-UHFFFAOYSA-N | - | [5][6] |

| Molecular Properties | |||

| Molecular Weight | 174.19 | g/mol | [3] |

| 174.1944 | g/mol | [5][6] | |

| Exact Mass | 174.08920892 | Da | [4] |

| Physical Properties | |||

| Physical State | Liquid | - | [1][2][3] |

| Boiling Point | 211 - 212 | °C | [7][8] |

| Density | 1.045 - 1.05 | g/mL | [1][7] |

| Solubility in Water | 16.51 (at 25 °C) | g/L | [3] |

| Flash Point | < 60.5 (< 141) | °C (°F) | [1] |

| Calculated Properties | |||

| Melting Point | 51.09 (324.24) | °C (K) | [9] |

| Octanol/Water Partition Coefficient (LogP) | 0.893 | - | [9] |

Synthesis Pathway

This compound is synthesized via the esterification of 1,2-Ethanediol (ethylene glycol) with propanoic acid. This reaction typically proceeds in two consecutive steps, first forming the monoester and then the diester, often catalyzed by an acid.

Caption: Synthesis of this compound via esterification.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid esters like this compound.

Density Determination

The density of a liquid can be accurately measured using several established techniques.[10]

-

Protocol 1: Pycnometry (ASTM D1480, ASTM D1217)

-

Calibration: Calibrate a Bingham pycnometer of a known volume using a reference liquid with a well-documented density (e.g., distilled water).

-

Sample Preparation: Ensure the sample of this compound is free of air bubbles and impurities.

-

Measurement: a. Weigh the empty, clean, and dry pycnometer. b. Fill the pycnometer with the sample, taking care to avoid bubbles. c. Place the filled pycnometer in a constant-temperature bath (e.g., 25.0 ± 0.01 °C) until thermal equilibrium is reached.[1] d. Adjust the liquid volume to the pycnometer's calibration mark. e. Remove the pycnometer from the bath, allow it to return to room temperature, and weigh it.

-

Calculation: Calculate the density by dividing the mass of the sample by the calibrated volume of the pycnometer, applying a correction for air buoyancy.[1]

-

-

Protocol 2: Oscillating U-tube Densitometer (ASTM D4052)

-

Calibration: Calibrate the instrument using certified density standards or dry air and distilled water.

-

Measurement: Inject approximately 1 mL of the liquid sample into the oscillating U-tube.[1]

-

Analysis: The instrument measures the change in the frequency of oscillation of the tube when filled with the sample. This frequency is directly related to the density of the liquid. The instrument's software automatically calculates and displays the density at the measurement temperature.[1]

-

Boiling Point Determination

The boiling point is a critical indicator of purity. The Thiele tube method is a common and effective technique that requires a small sample volume.[11]

-

Protocol: Thiele Tube Method

-

Sample Preparation: a. Place a small amount (less than 0.5 mL) of this compound into a small test tube (fusion tube).[11] b. Take a capillary tube sealed at one end and place it, open-end down, into the fusion tube containing the sample.

-

Apparatus Setup: a. Attach the fusion tube assembly to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. b. Clamp the thermometer and immerse the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil), ensuring the sample is below the oil level.

-

Measurement: a. Heat the side arm of the Thiele tube gently with a Bunsen burner. The design of the tube promotes even heat circulation.[12][13] b. As the temperature rises, air trapped in the capillary tube will escape. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.[11] c. Remove the heat source and allow the apparatus to cool slowly. d. Record the temperature at the precise moment the stream of bubbles stops and the liquid is drawn back into the capillary tube. This temperature is the boiling point of the sample.[11]

-

Pressure Correction: Record the atmospheric pressure at the time of the measurement. If the pressure is not 760 mmHg, a correction may be necessary for highly accurate work.

-

Melting Point Determination

While this compound is a liquid at room temperature, its melting point can be determined if it is first solidified. The capillary method is standard for organic compounds.[2]

-

Protocol: Capillary Method (Mel-Temp Apparatus)

-

Sample Preparation: a. Solidify the sample by cooling it below its expected melting point (calculated as ~51 °C). b. Finely powder a small amount of the solidified sample. c. Press the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.[14]

-

Measurement: a. Place the capillary tube into the heating block of a Mel-Temp apparatus.[15] b. Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point. c. Decrease the heating rate to about 1-2 °C per minute to ensure accurate observation.[15] d. Observe the sample through the magnifying eyepiece. e. Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).[12][15]

-

Solubility Determination

The solubility of an ester in water can be determined quantitatively. For slightly soluble substances, establishing equilibrium and analyzing the concentration of the saturated solution is key.

-

Protocol: Shake-Flask Method (OECD Guideline 105)

-

Equilibrium Setup: a. Add an excess amount of this compound to a known volume of distilled water in a flask. b. Seal the flask and agitate it in a constant-temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the time required to reach saturation.

-

Phase Separation: a. After agitation, allow the mixture to stand undisturbed at the same constant temperature to allow for the separation of undissolved ester. b. Centrifugation may be required to fully separate the aqueous phase from any dispersed micro-droplets of the ester.

-

Analysis of Aqueous Phase: a. Carefully extract a known volume of the clear, saturated aqueous phase. b. Determine the concentration of the dissolved ester in the aqueous sample. Gas chromatography (GC) is a suitable analytical method for this purpose, given its volatility.

-

Calculation: The solubility is expressed as the mass of the solute per volume (or mass) of the solvent (e.g., g/L).

-

-

Note on Water Content Analysis: For determining the small amount of water that might dissolve in the ester phase, Karl Fischer titration is the standard method.[16] This technique is highly sensitive and specific to water.[16]

References

- 1. knowledge.reagecon.com [knowledge.reagecon.com]

- 2. thinksrs.com [thinksrs.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Ethylene glycol dipropionate | C8H14O4 | CID 135968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. ethylene glycol dipropionate [stenutz.eu]

- 8. 123-80-8(1,2-Ethanediol,1,2-dipropanoate) | Kuujia.com [nl.kuujia.com]

- 9. chemeo.com [chemeo.com]

- 10. Density - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. Determination of Water Content in Ethyl acetate, acetic acid ethyl ester Using Karl Fischer Titration [sigmaaldrich.com]

In-Depth Technical Guide to the Spectroscopic Data of Ethylene Glycol Dipropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethylene glycol dipropionate, a compound of interest in various scientific and industrial applications. This document details the spectral characteristics obtained through Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to support research, quality control, and drug development activities.

Ethylene Glycol Dipropionate: An Overview

Ethylene glycol dipropionate (C8H14O4) is the diester of ethylene glycol and propionic acid.[1] It is a colorless liquid with applications as a plasticizer and in various formulations.[1] A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality assessment in research and industrial settings.

Spectroscopic Data

The following sections present the key spectroscopic data for ethylene glycol dipropionate in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of ethylene glycol dipropionate provide detailed information about its proton and carbon environments.

Table 1: ¹H NMR Spectroscopic Data for Ethylene Glycol Dipropionate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.3 | s | 4H | -O-CH₂ -CH₂ -O- |

| ~2.3 | q | 4H | -CO-CH₂ -CH₃ |

| ~1.1 | t | 6H | -CO-CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for Ethylene Glycol Dipropionate

| Chemical Shift (δ) ppm | Assignment |

| ~174 | C =O |

| ~62 | -O-CH₂ -CH₂-O- |

| ~27 | -CO-CH₂ -CH₃ |

| ~9 | -CO-CH₂-CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation. The FTIR spectrum of ethylene glycol dipropionate is dominated by the strong absorption of the ester carbonyl group. The aliphatic ester C=O stretching vibration typically appears in the range of 1750-1735 cm⁻¹.[2]

Table 3: FTIR Spectroscopic Data for Ethylene Glycol Dipropionate

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1740 | C=O (Ester) Stretch |

| ~1270 - 1150 | C-O (Ester) Stretch |

| ~2980 - 2850 | C-H (Alkyl) Stretch |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of ethylene glycol dipropionate shows a molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for Ethylene Glycol Dipropionate

| m/z | Relative Intensity | Assignment |

| 174 | Low | [M]⁺ |

| 117 | Moderate | [M - C₂H₅CO]⁺ |

| 87 | High | [C₂H₅COOCH₂]⁺ |

| 57 | High | [C₂H₅CO]⁺ |

| 29 | High | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of ethylene glycol dipropionate into a clean, dry vial. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2] Ensure the sample is fully dissolved by gentle vortexing.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a standard 5 mm NMR tube.

-

Instrumentation: The data presented in this guide were acquired on a 400 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Locking and Shimming: The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through shimming.

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

FTIR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a single drop of neat ethylene glycol dipropionate directly onto the diamond crystal of an ATR accessory.

-

Instrumentation: A standard FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

-

Data Acquisition:

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Spectrum: The sample spectrum is then recorded.

-

Parameters: A typical spectral range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: The volatile liquid sample is introduced into the ion source of the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. For direct infusion, a small amount of the sample is vaporized.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

Ionization: The sample molecules in the gas phase are bombarded with a beam of electrons with an energy of 70 eV.[3]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid sample like ethylene glycol dipropionate.

References

An In-depth Technical Guide to 1,2-Ethanediol, dipropanoate (CAS Number 123-80-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Ethanediol, dipropanoate, also known as ethylene glycol dipropionate, is a diester of ethylene glycol and propionic acid. Its chemical structure consists of an ethylene glycol backbone with two propanoate ester groups attached. This compound is a colorless liquid and is slightly soluble in water.[1][2] It is primarily utilized as a plasticizer, a substance added to materials to increase their flexibility and durability.[1] While its direct applications in drug development are not extensively documented in publicly available literature, its properties as a plasticizer suggest potential utility in pharmaceutical formulations, such as in coatings for controlled-release dosage forms.

This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, focusing on its physicochemical properties, synthesis, analytical methods, and toxicological profile, with a particular emphasis on its relevance to the pharmaceutical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental and formulation settings.

| Property | Value | Source(s) |

| CAS Number | 123-80-8 | [1][3][4] |

| Molecular Formula | C8H14O4 | [1][3][4] |

| Molecular Weight | 174.19 g/mol | [1] |

| IUPAC Name | 2-propanoyloxyethyl propanoate | [1] |

| Synonyms | Ethylene glycol dipropionate, Ethylene dipropionate, Glycol dipropionate | [1][2] |

| Appearance | Liquid | [1] |

| Solubility | Slightly soluble in water | [1][2] |

| Density | 1.039 g/cm³ | [1] |

| Boiling Point | 216.4 °C at 760 mmHg | [1] |

| Flash Point | 98.3 °C | [1] |

| LogP (Octanol-Water Partition Coefficient) | 0.89280 | [1] |

| Vapor Pressure | 0.143 mmHg at 25°C | [1] |

| Refractive Index | 1.421 | [1] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the esterification of ethylene glycol with propionic acid. This reaction involves the removal of water to drive the equilibrium towards the formation of the diester.

A general workflow for the synthesis is depicted below:

Experimental Protocol: Esterification of Ethylene Glycol

-

Materials: Ethylene glycol, propionic acid, a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid), and a suitable solvent for azeotropic removal of water (e.g., toluene).

-

Apparatus: Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, and a distillation setup for purification.

-

Procedure:

-

Combine stoichiometric amounts of ethylene glycol and a slight excess of propionic acid in the round-bottom flask.

-

Add a catalytic amount of the acid catalyst.

-

Add the azeotropic solvent.

-

Assemble the Dean-Stark apparatus and condenser.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when water is no longer produced.

-

After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Analytical Methodology

The identification and quantification of this compound can be performed using standard analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from a mixture, and the mass spectrometer provides information about its molecular weight and fragmentation pattern, allowing for its identification and quantification.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A capillary column with a suitable stationary phase for the analysis of esters (e.g., a wax-type column like DB-WAX or a 5% phenyl-methylpolysiloxane column).[5][6]

-

Carrier Gas: Helium at a constant flow rate.[7]

-

Injection: A split or splitless injection of the sample dissolved in a suitable solvent (e.g., acetone or methylene chloride).

-

Oven Temperature Program: A temperature program that allows for the separation of the analyte from other components in the sample. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).[6]

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[5]

-

Sample Preparation: Samples may need to be diluted in a suitable solvent before analysis. For complex matrices, a sample cleanup or extraction step may be necessary.

Spectroscopic Data

Biological Activity and Toxicology

There is a significant lack of publicly available toxicological data specifically for this compound. The primary toxicological concern for this compound is its potential to hydrolyze in vivo to form 1,2-Ethanediol (ethylene glycol) and propionic acid. The toxicological profile of ethylene glycol is well-established and is the basis for the presumed toxicity of its esters.

Metabolism

It is anticipated that this compound is metabolized in the body by esterases, enzymes that cleave ester bonds. This hydrolysis would release ethylene glycol and propionic acid. The rate and extent of this hydrolysis in vivo have not been specifically studied for the dipropanoate ester. The metabolism of other glycol ethers involves oxidation by alcohol dehydrogenase and aldehyde dehydrogenase.[10][11]

Toxicology of 1,2-Ethanediol (Ethylene Glycol)

The ingestion of ethylene glycol can lead to severe toxicity, which progresses through three main stages:

-

Central Nervous System (CNS) Depression: Occurs within 30 minutes to 12 hours of ingestion and is characterized by symptoms similar to ethanol intoxication, such as dizziness, ataxia, and confusion.[7][12]

-

Cardiopulmonary Effects: Develops 12 to 48 hours after ingestion and is marked by severe metabolic acidosis, leading to hyperventilation and potential cardiovascular collapse.[12]

-

Renal Toxicity: Occurs 24 to 72 hours post-ingestion and is caused by the deposition of calcium oxalate crystals in the renal tubules, leading to acute kidney injury.[7][12]

The toxicity of ethylene glycol is primarily due to its metabolites, particularly glycolic acid, which causes metabolic acidosis, and oxalic acid, which precipitates with calcium to form calcium oxalate crystals.[7] The lethal dose of ethylene glycol in humans is estimated to be greater than 1 mL/kg.[7]

Toxicity of this compound

Given the lack of specific data, a precautionary approach should be taken when handling this compound. Direct contact should be avoided.[1] It is considered a combustible liquid.[2] In case of fire, carbon dioxide, dry chemical, or foam are recommended for extinction.[2]

Applications in Research and Drug Development

The primary documented use of this compound is as a plasticizer.[1] In the context of drug development, plasticizers are crucial excipients in various pharmaceutical formulations, particularly in film-based systems.

Potential Pharmaceutical Applications

-

Controlled-Release Coatings: Plasticizers are added to polymeric coatings of tablets and capsules to improve their flexibility and prevent cracking. This is critical for ensuring the integrity of the coating and achieving the desired drug release profile in controlled-release formulations.[13][14]

-

Transdermal Patches: In transdermal drug delivery systems, plasticizers can enhance the flexibility and adhesion of the patch to the skin, as well as potentially influence the rate of drug permeation.

-

Film-Forming Systems: For topical and mucosal drug delivery, film-forming systems can provide a sustained release of the active pharmaceutical ingredient. Plasticizers are essential for the formation of a pliable and non-brittle film upon application.[13]

While the use of this compound in these applications has not been specifically detailed in the reviewed literature, its properties are consistent with those of other plasticizers used in the pharmaceutical industry. Further research would be required to evaluate its compatibility, efficacy, and safety in specific drug formulations.

Conclusion

This compound is a chemical compound with well-defined physicochemical properties and a primary application as a plasticizer. While its direct role in drug development is not extensively documented, its characteristics suggest potential utility in pharmaceutical formulations, particularly in controlled-release systems. The major knowledge gap for this compound lies in its specific biological activity and toxicology. It is presumed that its in vivo effects are primarily driven by its hydrolysis to 1,2-Ethanediol (ethylene glycol), a compound with a well-established and severe toxicological profile. Researchers and drug development professionals considering the use of this compound should proceed with caution, taking into account the potential for hydrolysis and the known toxicity of ethylene glycol, and should conduct appropriate studies to assess its safety and suitability for their specific application.

References

- 1. Ethylene glycol dipropionate | C8H14O4 | CID 135968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ETHYLENE GLYCOL DIPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. fda.gov [fda.gov]

- 6. Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste | FDA [fda.gov]

- 7. litfl.com [litfl.com]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0032262) [hmdb.ca]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. emedicine.medscape.com [emedicine.medscape.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

IUPAC name for 1,2-Ethanediol, dipropanoate

An In-depth Technical Guide to Ethane-1,2-diyl dipropanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ethane-1,2-diyl dipropanoate, a diester of ethylene glycol and propionic acid. It covers the compound's nomenclature, physicochemical properties, synthesis protocols, and its applications, with a focus on its relevance to the pharmaceutical and materials science sectors.

Nomenclature and Chemical Structure

The compound is systematically named according to IUPAC standards, though several common and trade names are in use.

-

IUPAC Name: 2-propanoyloxyethyl propanoate[1]

-

Synonyms: 1,2-Ethanediol, dipropanoate; Ethylene glycol dipropionate; ethane-1,2-diyl dipropanoate[1]

-

CAS Number: 123-80-8[2]

-

Molecular Formula: C₈H₁₄O₄[2]

-

Canonical SMILES: CCC(=O)OCCOC(=O)CC[1]

Physicochemical Properties

The properties of Ethane-1,2-diyl dipropanoate have been determined through both computational modeling and experimental measurements. This data is crucial for understanding its behavior in various applications, from industrial processes to potential formulation in drug delivery systems.

Computed Properties

The following table summarizes the key properties calculated using computational methods.

| Property | Value | Source |

| Molecular Weight | 174.19 g/mol | PubChem |

| XLogP3-AA | 0.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Exact Mass | 174.08920892 Da | PubChem |

| Topological Polar Surface Area | 52.6 Ų | PubChem |

| Complexity | 135 | PubChem |

Table 1: Computed physicochemical properties of 2-propanoyloxyethyl propanoate. Data sourced from PubChem CID 135968.[1]

Experimental Properties

The table below lists properties that have been determined through laboratory experiments.

| Property | Value | Notes | Source |

| Physical Description | Colorless liquid | - | CAMEO Chemicals |

| Boiling Point | 211 °C | Estimated | - |

| Flash Point | 98.3 °C | - | - |

| Density | 1.045 g/mL | - | Stenutz |

| Water Solubility | 16.51 g/L | At 25 ºC | - |

| Kovats Retention Index | 1075 | Semi-standard non-polar column | NIST |

| Kovats Retention Index | 1630 | Standard polar column | NIST |

Table 2: Experimental physical and chemical properties of 2-propanoyloxyethyl propanoate.[1][3]

Synthesis and Manufacturing

The primary method for synthesizing 2-propanoyloxyethyl propanoate is through the Fischer esterification of ethylene glycol with propionic acid. This reaction is typically acid-catalyzed and proceeds in two consecutive, reversible steps, first forming the monoester and then the diester.

General Reaction Scheme

-

First Esterification: Ethylene Glycol + Propionic Acid ⇌ Ethylene Glycol Monopropionate + Water

-

Second Esterification: Ethylene Glycol Monopropionate + Propionic Acid ⇌ Ethylene Glycol Dipropionate + Water

The overall reaction is: HOCH₂CH₂OH + 2 CH₃CH₂COOH ⇌ CH₃CH₂COOCH₂CH₂OOCCH₂CH₃ + 2 H₂O

The workflow diagram below illustrates this sequential reaction process.

Caption: Workflow for the two-step synthesis of Ethylene Glycol Dipropionate.

Experimental Protocol: Esterification in Supercritical CO₂

This protocol is based on the methodology for the esterification of ethylene glycol with propionic acid, which can be adapted for targeted synthesis of the diester. The use of supercritical CO₂ can influence reaction equilibrium and product selectivity.[4][5]

Materials:

-

Ethylene glycol (≥99% purity)

-

Propionic acid (≥99% purity)

-

p-Toluene sulfonic acid (p-TSA) as a catalyst

-

Supercritical grade carbon dioxide (CO₂)

Equipment:

-

High-pressure reaction vessel with a variable volume view-cell

-

High-performance liquid chromatography (HPLC) pump for CO₂ delivery

-

Magnetic stirrer

-

Temperature controller

-

Gas chromatograph (GC) for sample analysis

Procedure:

-

Charge the high-pressure reactor with precise molar quantities of ethylene glycol, propionic acid, and the p-TSA catalyst. A typical molar ratio might be 1:2:0.05 (glycol:acid:catalyst) to favor diester formation.

-

Seal the reactor and purge with low-pressure CO₂ to remove air.

-

Heat the vessel to the desired reaction temperature (e.g., 50.0 °C) while stirring.[4]

-

Introduce supercritical CO₂ into the reactor using the HPLC pump until the target pressure is reached (e.g., above 9 MPa). Research has shown that at higher pressures, the yield and selectivity of the diester increase significantly.[4][5]

-

Maintain constant temperature and pressure throughout the reaction. The reaction consists of two consecutive reversible steps.[4]

-

Collect liquid phase samples at regular intervals to monitor the reaction progress. The pressure can be maintained during sampling by adjusting the reactor volume.

-

Continue the reaction until equilibrium is reached, as indicated by stable concentrations of reactants and products.

Analysis:

-

Analyze the collected samples using gas chromatography (GC) to determine the concentrations of ethylene glycol, propionic acid, the monoester intermediate, and the diester product. This allows for the calculation of conversion rates and product selectivity.

Applications in Research and Drug Development

While direct applications as an active pharmaceutical ingredient (API) are not documented, 2-propanoyloxyethyl propanoate and related diesters are relevant to the pharmaceutical industry, primarily due to their physical properties.

Plasticizer for Medical Polymers

The primary use of 2-propanoyloxyethyl propanoate is as a plasticizer.[1][6] In the context of drug development and healthcare, plasticizers are critical additives in polymers like polyvinyl chloride (PVC) to impart flexibility. PVC is widely used for medical devices, including:

-

Intravenous (IV) bags and tubing[7]

-

Blood bags and transfusion sets[7]

-

Catheters and dialysis equipment[8]

The function of a plasticizer is to be incorporated into the polymer matrix, where it reduces the intermolecular forces between polymer chains, thereby increasing flexibility and durability. However, a significant concern with plasticizers in medical devices is their potential to leach from the polymer into the contained fluids (e.g., blood, saline, drug solutions) and subsequently enter the patient's body.[8][9] While much of the health-related research has focused on phthalate-based plasticizers like DEHP, the investigation of alternative, potentially safer plasticizers is an active area of research.[7][10]

Potential as a Solvent or Excipient

The parent compound, ethylene glycol, is used in some pharmaceutical formulations as a solvent or excipient due to its ability to dissolve a range of substances.[11] Its derivatives, like diethylene glycol monoethyl ether (DEGME), are well-known solubilizers and penetration enhancers in topical drug delivery systems.[12] Given its ester structure, 2-propanoyloxyethyl propanoate is more lipophilic than ethylene glycol, which could make it a candidate for use as a co-solvent in non-aqueous or emulsion-based formulations designed to deliver poorly water-soluble drugs. Further research would be required to establish its efficacy and safety profile for such applications.

Safety and Handling

2-Propanoyloxyethyl propanoate is a flammable liquid and requires appropriate handling and storage procedures.[13]

-

General Hazards: It is a flammable liquid.[13] It is slightly soluble in water.[1][13] Direct contact should be avoided.[1][6]

-

Reactivity: As an ester, it can react with acids to release heat, along with alcohols and acids. Strong oxidizing acids may cause a vigorous, exothermic reaction. It can also generate heat when interacting with caustic solutions. Mixing with alkali metals or hydrides can generate flammable hydrogen gas.[1][13]

-

Fire Fighting: For small fires, dry chemical, CO₂, water spray, or regular foam is recommended. For large fires, water spray, fog, or regular foam should be used. Use of alcohol-resistant foam may be necessary for mixtures containing the substance.[1][13]

-

Spill Response: In case of a spill, all ignition sources must be eliminated. The area should be isolated. Spilled material should be absorbed with dry earth, sand, or other non-combustible material and transferred to containers using non-sparking tools.[1][13]

References

- 1. Ethylene glycol dipropionate | C8H14O4 | CID 135968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. ethylene glycol dipropionate [stenutz.eu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Effect of pressure on the selectivity for the esterification of ethylene glycol with propionic acid in supercritical CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ec.europa.eu [ec.europa.eu]

- 9. gcms.cz [gcms.cz]

- 10. The clinical effects of plasticizers, antioxidants, and other contaminants in medical polyvinylchloride tubing during respiratory and non-respiratory exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ethylene glycol - properties and uses | PCC Group [products.pcc.eu]

- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 13. ETHYLENE GLYCOL DIPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Health and safety information for ethylene glycol dipropionate

An In-depth Technical Guide to the Health and Safety of Ethylene Glycol Dipropionate

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

A summary of the key physical and chemical properties of ethylene glycol dipropionate is presented in the table below. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₄O₄ | [1][2][3][4] |

| Molecular Weight | 174.19 g/mol | [1][2][3][4] |

| CAS Number | 123-80-8 | [3][4] |

| Appearance | Colorless liquid | [3][5] |

| Boiling Point | 216.4 °C at 760 mmHg | [3] |

| Density | 1.039 g/cm³ | [3] |

| Flash Point | 98.3 °C | [3] |

| Solubility | Slightly soluble in water | [2][3][5] |

| Synonyms | 1,2-Ethanediol, dipropanoate; Ethylene dipropionate | [3][4] |

Hazard Identification and GHS Classification

While a specific Globally Harmonized System (GHS) classification for ethylene glycol dipropionate is not available from the search results, it is classified as a flammable liquid.[6] General hazard statements for flammable liquids and esters apply.

Potential Hazards:

-

Flammable Liquid: Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5] Containers may explode when heated.[5]

-

Reactivity: As an ester, it can react with acids to liberate heat.[5] Strong oxidizing acids may cause a vigorous, exothermic reaction.[5] It may also generate heat with caustic solutions and flammable hydrogen with alkali metals and hydrides.[2][5]

-

Health Hazards: Inhalation or contact may irritate or burn skin and eyes.[5] Vapors may cause dizziness or asphyxiation.[5] Direct contact should be avoided.[2][5]

Toxicological Information

Specific quantitative toxicological data for ethylene glycol dipropionate, such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%), were not found in the performed searches. The toxicological information for the related compound, ethylene glycol, indicates that it can cause central nervous system depression, cardiopulmonary effects, and renal damage upon ingestion.[7][8][9][10][11] However, the toxicity of ethylene glycol dipropionate may differ significantly due to the presence of the propionate ester groups.

In the absence of specific data, a cautious approach should be adopted, treating the substance as potentially harmful if ingested, inhaled, or in contact with skin.

Experimental Protocols for Acute Toxicity Testing

Should toxicological testing of ethylene glycol dipropionate be necessary, the following OECD guidelines provide standardized protocols for acute toxicity assessment.

-

Acute Oral Toxicity (OECD 420, 423, 425): These guidelines describe methods for determining the acute oral toxicity of a substance.[1][12][13][14]

-

OECD 420 (Fixed Dose Procedure): This method involves dosing groups of animals of a single sex (usually females) in a stepwise procedure using fixed doses.[15] The aim is to identify a dose that produces clear signs of toxicity without mortality.[15]

-

OECD 423 (Acute Toxic Class Method): This is a stepwise procedure using a small number of animals per step to classify a substance into a toxicity class based on mortality.[1][13]

-

OECD 425 (Up-and-Down Procedure): This method allows for the estimation of an LD50 value with a confidence interval by dosing animals one at a time at intervals of at least 48 hours.[14]

-

-

Acute Dermal Toxicity (OECD 402): This guideline details a procedure for assessing the potential short-term hazards of a chemical upon dermal exposure.[16][17][18] The test involves applying the substance to a shaved area of the skin of animals and observing for signs of toxicity.[17][18]

-

Acute Inhalation Toxicity (OECD 403, 436): These guidelines are used to evaluate the health hazards associated with a single, short-term exposure to a substance via inhalation.[6][19][20]

-

OECD 403: This is a traditional LC50 protocol where animals are exposed to at least one or three concentrations for a predetermined period, typically 4 hours.[19]

-

OECD 436 (Acute Toxic Class Method): This method uses a stepwise procedure with fixed concentrations to rank the toxicity of a substance.[6][20]

-

The following diagram illustrates a generalized workflow for an acute oral toxicity study based on OECD guidelines.

Acute Oral Toxicity Testing Workflow

First Aid Measures

In case of exposure to ethylene glycol dipropionate, the following first aid measures are recommended based on general guidance for flammable liquids.[1][2]

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek medical attention if adverse health effects persist or are severe.[19] |

| Skin Contact | Wash skin with soap and water.[2] In case of burns from heated material, immediately cool the affected skin with cold water.[2] Do not remove clothing if it is adhering to the skin.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[19] Remove contact lenses if present and easy to do.[19] Continue rinsing. Get medical attention if irritation occurs.[19] |

| Ingestion | Do NOT induce vomiting.[19] Wash out mouth with water.[19] Never give anything by mouth to an unconscious person.[19] Seek immediate medical attention.[19] |

The following diagram outlines the general first aid response to a chemical exposure.

First Aid Response Workflow

Fire-Fighting Measures

Ethylene glycol dipropionate is a flammable liquid.[6]

-

Suitable Extinguishing Media: Use dry chemical, CO₂, water spray, or alcohol-resistant foam.[5][6]

-

Unsuitable Extinguishing Media: Avoid using a solid water stream as it may spread the fire.

-

Specific Hazards: Vapors are heavier than air and may form explosive mixtures with air.[5] They can travel to a source of ignition and flash back.[5] Containers may explode if heated.[5]

-

Protective Equipment for Firefighters: Wear positive pressure self-contained breathing apparatus (SCBA) and full protective clothing.[6]

Accidental Release Measures

In the event of a spill or leak, the following procedures should be followed:

-

Personal Precautions: Eliminate all ignition sources (no smoking, flares, sparks, or flames).[5][6] All equipment used when handling the product must be grounded.[5][6] Do not touch or walk through spilled material.[5][6]

-

Environmental Precautions: Prevent entry into waterways, sewers, basements, or confined areas.[5][6]

-

Methods for Cleaning Up: A vapor-suppressing foam may be used to reduce vapors.[5][6] Absorb or cover with dry earth, sand, or other non-combustible material and transfer to containers for disposal.[5][6] Use clean, non-sparking tools to collect absorbed material.[5][6] For large spills, dike far ahead of the liquid spill for later disposal.[5]

The logical flow for responding to a chemical spill is depicted in the diagram below.

Chemical Spill Response Workflow

Handling and Storage

-

Handling: All equipment used when handling the product must be grounded.[5][6] Avoid contact with skin and eyes.[21]

-

Storage: Store in a well-ventilated area. Keep containers tightly closed.[22] Store away from heat, sparks, and open flames.[6] Keep separated from strong oxidants, strong acids, and strong bases.

Exposure Controls and Personal Protection

As no specific occupational exposure limits have been identified for ethylene glycol dipropionate, general precautions for handling flammable organic liquids should be followed.

-

Engineering Controls: Use in a well-ventilated area.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[21]

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.[21] The choice of glove material should be based on its resistance to esters and the specific conditions of use.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[21] For firefighting, a self-contained breathing apparatus (SCBA) is required.[6]

-

Stability and Reactivity

-

Reactivity: Reacts with acids to liberate heat.[5] Strong oxidizing acids may cause a vigorous reaction.[5] Generates heat with caustic solutions and flammable hydrogen with alkali metals and hydrides.[2][5]

-

Chemical Stability: The product is expected to be stable under normal storage conditions.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

Ecotoxicological Information

No specific ecotoxicity data for ethylene glycol dipropionate was found in the search results. Esters are generally expected to be biodegradable. However, spills should be prevented from entering waterways.[6] The related compound, ethylene glycol, has low toxicity to aquatic organisms.[11][23][24]

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety analysis. Users should consult the most current Safety Data Sheet (SDS) from the supplier for detailed and specific safety information. In the absence of a specific SDS for ethylene glycol dipropionate, a conservative approach to handling, based on the properties of similar chemicals, is strongly advised.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Ethylene glycol dipropionate | C8H14O4 | CID 135968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 123-80-8 CAS Manufactory [m.chemicalbook.com]

- 5. ETHYLENE GLYCOL DIPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. gov.uk [gov.uk]

- 8. litfl.com [litfl.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Ethylene Glycol | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 11. Ethylene Glycol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 14. youtube.com [youtube.com]

- 15. oecd.org [oecd.org]

- 16. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 17. nucro-technics.com [nucro-technics.com]

- 18. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 19. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 20. OECD Guideline of Acute Inhalation toxicity | PPTX [slideshare.net]

- 21. datasheets.scbt.com [datasheets.scbt.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. A toxicological review of the ethylene glycol series: Commonalities and differences in toxicity and modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

In-Depth Technical Guide to 1,2-Ethanediol, Dipropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Ethanediol, dipropanoate, also commonly known as ethylene glycol dipropionate, is a diester with the chemical formula C₈H₁₄O₄. Its CAS number is 123-80-8. This document provides a comprehensive technical overview of its commercial availability, physicochemical properties, synthesis methodologies, and potential applications, with a focus on its relevance to the scientific and drug development communities.

Commercial Availability

This compound is commercially available from various chemical suppliers. It is typically sold for research and development purposes and in bulk quantities for industrial applications.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity/Grades Offered | Common Applications Listed |

| Benchchem | Research Grade | Research use only |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, application, and in the design of experimental procedures.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₄ | PubChem |

| Molecular Weight | 174.19 g/mol | PubChem |

| CAS Number | 123-80-8 | PubChem |

| Appearance | Colorless liquid | Guidechem |

| Odor | Sweet | Guidechem |

| Boiling Point | 197.3 °C | Wikipedia |

| Melting Point | -12.9 °C | Wikipedia |

| Density | 1.1132 g/cm³ | Wikipedia |

| Solubility | Slightly soluble in water | PubChem |

| InChI Key | UMNVUZRZKPVECS-UHFFFAOYSA-N | PubChem |

Synthesis Methodologies and Experimental Protocols

The synthesis of this compound can be achieved through several methods. The most common routes are direct esterification (Fischer-Speier), transesterification, and enzymatic synthesis.

Fischer-Speier Esterification

This classic method involves the reaction of ethylene glycol with an excess of propanoic acid in the presence of an acid catalyst.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylene glycol (1.0 equivalent) and propanoic acid (2.2 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

Caption: Fischer-Speier esterification of ethylene glycol.

Transesterification

Transesterification involves the reaction of ethylene glycol with a propanoate ester, such as methyl propanoate or ethyl propanoate, in the presence of a catalyst.

-

Reaction Setup: In a flask equipped with a distillation head, add ethylene glycol (1.0 equivalent) and a propanoate ester (e.g., ethyl propanoate, 2.5 equivalents).

-

Catalyst Addition: Add a catalytic amount of a base (e.g., sodium methoxide) or an acid (e.g., p-toluenesulfonic acid).

-

Reaction: Heat the mixture to a temperature that allows for the distillation of the alcohol byproduct (e.g., ethanol), driving the equilibrium towards the product.

-

Work-up: After the reaction is complete, cool the mixture and neutralize the catalyst. If an acid catalyst was used, wash with a mild base. If a base catalyst was used, wash with a mild acid.

-

Purification: The product is then washed with water and brine, dried over a drying agent, and purified by vacuum distillation.

Caption: Transesterification experimental workflow.

Enzymatic Synthesis

The use of lipases as biocatalysts offers a milder and more selective route to this compound.

-

Reaction Setup: In a temperature-controlled shaker, combine ethylene glycol (1.0 equivalent), propanoic acid (2.0 equivalents), and an immobilized lipase (e.g., Novozym 435) in a suitable organic solvent (e.g., hexane).

-

Reaction: Incubate the mixture at a specific temperature (e.g., 40-60 °C) with continuous shaking for 24-72 hours.

-

Enzyme Removal: After the reaction, the immobilized enzyme can be removed by simple filtration and can often be reused.

-

Purification: The solvent is removed under reduced pressure, and the resulting product can be purified by column chromatography or vacuum distillation.

Caption: Lipase-catalyzed synthesis of this compound.

Applications in Research and Drug Development

Currently, there is limited publicly available information specifically detailing the use of this compound in drug development or its interaction with specific signaling pathways. Its primary documented applications are as a plasticizer and a solvent in various industrial processes.[1]

However, based on its chemical structure, some hypothetical applications in the pharmaceutical sciences can be postulated:

-

Prodrug Linker: The diester linkage could potentially be used to create prodrugs. The ester bonds could be designed to be cleaved by esterases in the body, releasing the active drug molecule.

-

Excipient in Formulations: Its properties as a solvent might make it suitable as an excipient in topical or oral drug formulations to improve the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).

-

Component of Drug Delivery Systems: It could potentially be explored as a component in the formulation of nanoparticles or microemulsions for drug delivery.

It is important to emphasize that these are potential areas of research, and further studies are required to validate these applications.

Signaling Pathways and Biological Activity

As of the current literature review, no specific signaling pathways have been identified to be directly modulated by this compound. Toxicological studies on related glycol ethers have shown various effects, but this data is not directly transferable to the dipropanoate ester.[2][3][4][5] The biological activity and toxicological profile of this compound would need to be established through dedicated in vitro and in vivo studies.

Due to the lack of specific information on its interaction with biological systems, a diagram of a relevant signaling pathway cannot be provided at this time.

Conclusion

This compound is a commercially available diester with well-defined physicochemical properties. Its synthesis can be achieved through established chemical and enzymatic methods. While its current applications are primarily in the industrial sector, its chemical structure suggests potential for exploration in pharmaceutical applications, such as in prodrug design and as a formulation excipient. Further research is needed to elucidate its biological activity, toxicological profile, and potential roles in drug development.

References

- 1. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 2. Glycol ethers and semen quality: a cross‐sectional study among male workers in the Paris Municipality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. Glycol ethers: New toxicological data - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ecetoc.org [ecetoc.org]

Methodological & Application

Applications of Ethylene Glycol Dipropionate in Polymer Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene glycol dipropionate is a diester of ethylene glycol and propionic acid. While primarily utilized as a plasticizer, its chemical structure suggests potential applications in polymer synthesis.[1] This document outlines potential, and in some cases theoretical, applications of ethylene glycol dipropionate as a monomer in polyester synthesis and as a reactive diluent. The experimental protocols provided are based on established polymerization techniques for structurally similar molecules, offering a starting point for further investigation.

Application 1: Co-monomer in Polyester Synthesis via Transesterification

Ethylene glycol dipropionate can theoretically be incorporated into polyester chains through transesterification reactions. In this role, it would act as a diol-equivalent, introducing flexible ethylene dipropionate units into the polymer backbone. This could be a method to modify the thermal and mechanical properties of existing polyesters.

Experimental Protocol: Melt Transesterification of Dimethyl Terephthalate with Ethylene Glycol and Ethylene Glycol Dipropionate

This protocol describes a hypothetical laboratory-scale melt polymerization to produce a modified polyethylene terephthalate (PET) copolymer.

Materials:

-

Dimethyl terephthalate (DMT)

-

Ethylene glycol (EG)

-

Ethylene glycol dipropionate (EGDP)

-

Zinc acetate (catalyst)

-

Antimony trioxide (catalyst)

-

Triphenyl phosphate (stabilizer)

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Distillation column and condenser

-

Heating mantle with temperature controller

-

Vacuum pump

-

Glassware for collecting distillate

Procedure:

-

Ester Interchange:

-

Charge the reaction flask with dimethyl terephthalate, ethylene glycol, and ethylene glycol dipropionate in the desired molar ratio. A starting point could be a 9:1 molar ratio of EG to EGDP.

-

Add zinc acetate (approx. 0.1% by weight of DMT).

-

Place the flask in the heating mantle and equip it with a stirrer and distillation column.

-

Begin stirring and purge the system with nitrogen.

-

Heat the mixture to 150-200°C. Methanol will be liberated as a byproduct of the transesterification reaction and should be collected.

-

Continue the reaction until the evolution of methanol ceases (typically 2-3 hours).

-

-

Polycondensation:

-

Add antimony trioxide (approx. 0.05% by weight of DMT) and triphenyl phosphate (approx. 0.05% by weight of DMT) to the reaction mixture.

-

Increase the temperature to 270-280°C.

-

Gradually apply a vacuum (to below 1 mmHg) to remove excess ethylene glycol and drive the polymerization forward.

-

The viscosity of the mixture will increase significantly. Continue the reaction until the desired melt viscosity is achieved, which is indicated by the power consumption of the stirrer motor. This stage can take 2-4 hours.

-

To stop the reaction, remove the heat and introduce nitrogen gas to break the vacuum.

-

The resulting polymer can be extruded from the flask while still molten.

-

Data Presentation

| Parameter | Condition |

| Reactants | Dimethyl Terephthalate, Ethylene Glycol, Ethylene Glycol Dipropionate |

| Catalysts | Zinc Acetate, Antimony Trioxide |

| Stabilizer | Triphenyl Phosphate |

| Ester Interchange Temperature | 150-200°C |

| Polycondensation Temperature | 270-280°C |

| Pressure (Polycondensation) | < 1 mmHg |

Logical Workflow for Polyester Synthesis

Caption: Workflow for modified polyester synthesis.

Application 2: Reactive Diluent in Resin Formulations